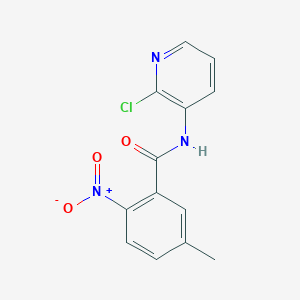
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(m-tolyl)acetamide, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research to study the mechanism of action of opioids and their effects on the body.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and play a significant role in the pharmaceutical industry. The compound can be used as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and alkaloids .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety. The compound can be utilized in the development of new pharmacological agents, given its structural flexibility and the ability to introduce various functional groups .
Antimicrobial Drug Development
The structural modification of existing antimicrobial agents is a key strategy in developing new drugs. N-substituted piperidine derivatives, such as the one , can be altered by substituting different functional groups to improve antimicrobial activity. This compound could serve as a scaffold for designing new molecules with enhanced antimicrobial properties .
Antibacterial Activity
Specific N-substituted piperidine derivatives have shown antibacterial effects against certain strains like Staphylococcus aureus. The compound’s structure allows for modifications that can lead to the development of new antibacterial agents, which is crucial given the rising antibiotic resistance .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used for treating Alzheimer’s disease. The compound could potentially be modified to enhance its efficacy as an AChE inhibitor, contributing to Alzheimer’s disease treatment strategies .
Antipsychotic Medication Intermediates
The compound is structurally related to important intermediates in the synthesis of antipsychotic medications like paliperidone, which is the primary active metabolite of risperidone. It could be used in the synthesis of such drugs, offering a pathway to develop new antipsychotic agents .
Analgesic and Anticonvulsant Agents
Isoxazole derivatives, which can be synthesized using piperidine derivatives, have been found to exhibit analgesic and anticonvulsant activities. The compound could be used to create new analgesic and anticonvulsant agents, expanding the range of treatments available for pain and seizure disorders .
Cancer Research
Piperidine derivatives have been explored for their anticancer properties. The compound could be used in the synthesis of new molecules that target specific pathways in cancer cells, contributing to the development of novel cancer therapies .
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-17(20)18-16-6-8-19(9-7-16)10-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUVCVJHVLQLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)
![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)
![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)
![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)


![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)


